molecular formula C17H22N4O4 B5173092 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one

4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one

Cat. No.: B5173092
M. Wt: 346.4 g/mol
InChI Key: JKTMNPGWRZOVJZ-UHFFFAOYSA-N
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Description

4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a nitro group at the 3-position and an amino group at the 4-position The amino group is further substituted with a 3-(4-methylpiperazin-1-yl)propyl group

Preparation Methods

The synthesis of 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Synthesis of the chromen-2-one core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Amination: The nitro-chromen-2-one intermediate is then subjected to a nucleophilic substitution reaction with 3-(4-methylpiperazin-1-yl)propylamine to introduce the amino group at the 4-position.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, alkyl halides, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the activity of certain oxidoreductase enzymes by stabilizing the enzyme-inhibitor complex through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site . This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the chromen-2-one core, nitro group, and 4-methylpiperazin-1-yl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)propylamino]-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-19-9-11-20(12-10-19)8-4-7-18-15-13-5-2-3-6-14(13)25-17(22)16(15)21(23)24/h2-3,5-6,18H,4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMNPGWRZOVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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